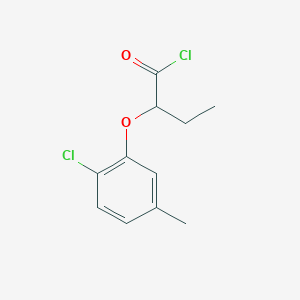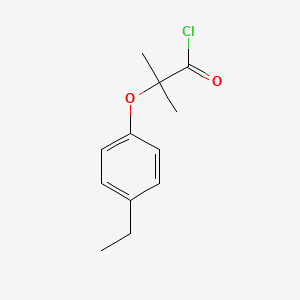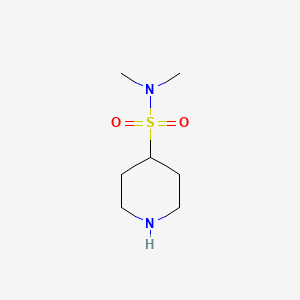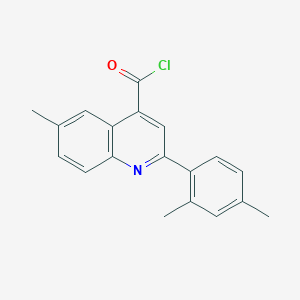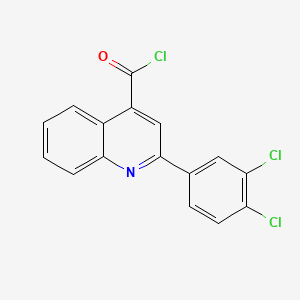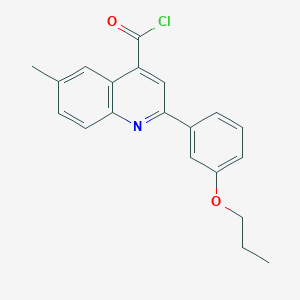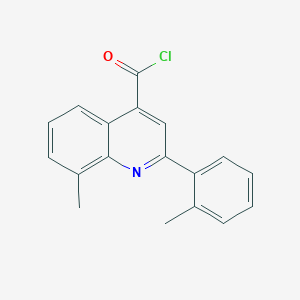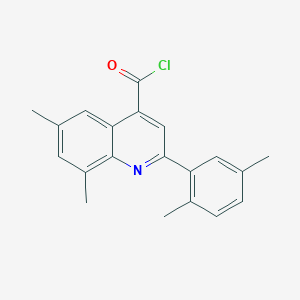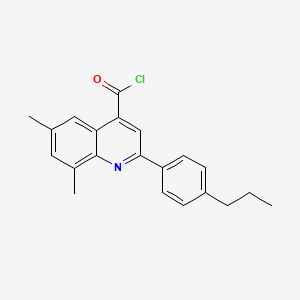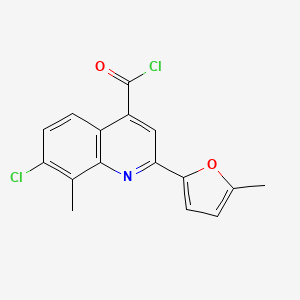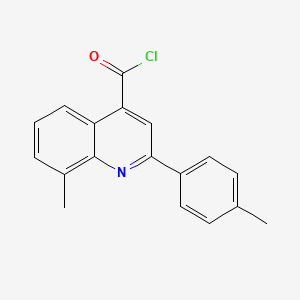![molecular formula C11H19N3O4 B1452818 メチル-[1-(1,3,5-トリメチル-1H-ピラゾール-4-イル)エチル]アミン オキサラート CAS No. 1260683-88-2](/img/structure/B1452818.png)
メチル-[1-(1,3,5-トリメチル-1H-ピラゾール-4-イル)エチル]アミン オキサラート
説明
N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine oxalate is a useful research compound. Its molecular formula is C11H19N3O4 and its molecular weight is 257.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
農薬合成
この化合物は、新規農薬、特にダニ駆除および殺虫活性を持つマロンアミド誘導体の合成に使用されます 。これらの誘導体は、Tetranychus cinnabarinus、Plutella xylostella、およびAphis craccivoraなどの害虫に対して有望な結果を示しています。 構造活性相関(SAR)研究は、ピラゾール環上の置換基の種類と置換パターンが生物活性を大きく左右することを示唆しており、より高い効果を得るためのさらなる改変の指針となっています .
抗リーシュマニア症および抗マラリア研究
医薬品化学の分野では、この化合物の誘導体が抗リーシュマニア症および抗マラリア特性について評価されています。 特定の化合物は、高い抑制率でPlasmodium bergheiを阻害することが示されており、新しい抗マラリア薬の開発の出発点となる可能性があります 。 分子ドッキング研究は、観察された生物活性を正当化し、生物学的標的との相互作用メカニズムに関する洞察を提供します .
農薬開発
メチル-[1-(1,3,5-トリメチル-1H-ピラゾール-4-イル)エチル]アミン オキサラートの構成要素であるピラゾール環は、農薬分子に多様な生物活性を付与することが知られています。 これは、効力と選択性を向上させた新しい農薬の設計に影響を与えます .
有機合成中間体
有機合成の中間体として、この化合物は、構造的に多様なさまざまな分子を作成するために使用できます。 その反応性と安定性により、複雑な有機化合物の合成における貴重なビルディングブロックとなっています .
ケミカルバイオロジーにおける研究ツール
独自の化学構造のため、この化合物は、類似の構造モチーフと相互作用する酵素や受容体の機能を研究するためのケミカルバイオロジーにおける研究ツールとして役立ちます .
材料科学
化合物の構造的特徴は、材料科学、特に特定の電子特性または光学特性を持つ有機材料の開発において探求することができます .
薬理学的調査
この化合物は、ピラゾール系構造に基づいた新しい薬剤を開発するための薬理学的調査で使用できます。ピラゾール系構造は、その治療的可能性のために医薬品に広く見られます .
化学教育
最後に、この化合物は、化学教育において、合成から生物学的評価に至るまでの薬剤発見と開発のプロセスを説明する例として役立ちます .
生化学分析
Biochemical Properties
Methyl-[1-(1,3,5-trimethyl-1h-pyrazol-4-yl)ethyl]amine oxalate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, Methyl-[1-(1,3,5-trimethyl-1h-pyrazol-4-yl)ethyl]amine oxalate can bind to certain proteins, altering their conformation and activity, which can have downstream effects on cellular processes .
Cellular Effects
The effects of Methyl-[1-(1,3,5-trimethyl-1h-pyrazol-4-yl)ethyl]amine oxalate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival. Furthermore, Methyl-[1-(1,3,5-trimethyl-1h-pyrazol-4-yl)ethyl]amine oxalate can upregulate the expression of genes involved in antioxidant defense, thereby enhancing the cell’s ability to cope with oxidative stress .
Molecular Mechanism
At the molecular level, Methyl-[1-(1,3,5-trimethyl-1h-pyrazol-4-yl)ethyl]amine oxalate exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of certain kinases, which are crucial for cell cycle regulation. Additionally, Methyl-[1-(1,3,5-trimethyl-1h-pyrazol-4-yl)ethyl]amine oxalate can induce changes in gene expression by interacting with transcription factors, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of Methyl-[1-(1,3,5-trimethyl-1h-pyrazol-4-yl)ethyl]amine oxalate in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can impact its efficacy. Studies have shown that Methyl-[1-(1,3,5-trimethyl-1h-pyrazol-4-yl)ethyl]amine oxalate remains stable under controlled conditions for extended periods. Its long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate that prolonged exposure can lead to adaptive cellular responses, such as increased expression of detoxifying enzymes .
Dosage Effects in Animal Models
In animal models, the effects of Methyl-[1-(1,3,5-trimethyl-1h-pyrazol-4-yl)ethyl]amine oxalate vary with different dosages. At low doses, the compound has been shown to enhance cellular antioxidant capacity without causing significant toxicity. At higher doses, it can induce toxic effects, such as liver damage and oxidative stress. These findings highlight the importance of determining the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
Methyl-[1-(1,3,5-trimethyl-1h-pyrazol-4-yl)ethyl]amine oxalate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative metabolism. For example, it can modulate the activity of cytochrome P450 enzymes, which are essential for the metabolism of various endogenous and exogenous compounds. Additionally, Methyl-[1-(1,3,5-trimethyl-1h-pyrazol-4-yl)ethyl]amine oxalate can influence metabolic flux and alter metabolite levels, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of Methyl-[1-(1,3,5-trimethyl-1h-pyrazol-4-yl)ethyl]amine oxalate within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues. For instance, it has been observed to accumulate in the liver and kidneys, where it exerts its biochemical effects. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential .
Subcellular Localization
Methyl-[1-(1,3,5-trimethyl-1h-pyrazol-4-yl)ethyl]amine oxalate exhibits specific subcellular localization patterns. It is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes. Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications. These localization patterns are essential for understanding the compound’s activity and function within cells .
特性
IUPAC Name |
N-methyl-1-(1,3,5-trimethylpyrazol-4-yl)ethanamine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3.C2H2O4/c1-6(10-4)9-7(2)11-12(5)8(9)3;3-1(4)2(5)6/h6,10H,1-5H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFWILSCVIIAMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(C)NC.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


